Enhanced Lipophilicity (LogP 3.43) Relative to Unsubstituted Indolizine-3-carbaldehyde (LogP 1.75)
The target compound exhibits a calculated LogP of 3.43, which is 1.68 log units higher than the unsubstituted Indolizine-3-carbaldehyde (LogP 1.75) . This substantial increase in lipophilicity directly impacts membrane permeability and oral bioavailability predictions, making it a more suitable scaffold for central nervous system (CNS) or intracellular target programs where higher LogP is required .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.43 (XLogP3 = 3.9 from an alternative method) |
| Comparator Or Baseline | Indolizine-3-carbaldehyde: LogP = 1.75 |
| Quantified Difference | ΔLogP = +1.68 (approximately 48-fold increase in lipophilicity) |
| Conditions | Calculated values from ChemSrc and yybyy databases using standard prediction algorithms |
Why This Matters
A 48-fold increase in predicted lipophilicity can be the decisive factor when selecting a core scaffold for lead series targeting intracellular or CNS-resident proteins.
- [1] yybyy Chemical Platform. Indolizine-3-carbaldehyde (CAS 56671-63-7): LogP 1.7518. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
